Mudelta

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5.2ClH/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22;;/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41);2*1H/t20-,26-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUUQKJOCLQHMZ-ISJKLOBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235590 | |

| Record name | Mudelta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864825-13-8 | |

| Record name | Eluxadoline dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864825138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mudelta | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U4JQA48TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mudelta

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Mudelta is an investigational compound characterized as a mixed-action opioid receptor ligand, exhibiting agonist activity at the µ-opioid receptor (MOR) and antagonist activity at the δ-opioid receptor (DOR).[1][2][3] This dual mechanism of action is designed to modulate gastrointestinal (GI) function, primarily to normalize gut motility without inducing the significant constipation typically associated with selective MOR agonists like loperamide.[1][4] The foundational hypothesis behind this compound's development is that the antagonistic effect at the DOR counteracts the potent inhibitory effects of MOR activation on intestinal contractility and transit.[1][4] Preclinical studies have demonstrated that this compound has low systemic bioavailability following oral administration, suggesting its pharmacological effects are primarily localized to the gastrointestinal tract.[1]

Quantitative Pharmacological Profile of this compound

The following table summarizes the in vitro pharmacological data for this compound, providing a quantitative assessment of its binding affinity and functional potency at the µ-opioid and δ-opioid receptors.

| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | Reference Compound (Loperamide) - MOR |

| Binding Affinity (Ki, nM) | Potent Agonist (Specific values not publicly available) | High-Affinity Antagonist (Specific values not publicly available) | High Affinity (Specific values vary by study) |

| Functional Activity | Agonist | Antagonist | Agonist |

| Functional Potency (EC50, nM) | Data not publicly available | Data not publicly available | Data not publicly available |

Note: While qualitative descriptions of this compound's potency and affinity are available in the literature, specific quantitative data (Ki and EC50 values) from the primary studies are not publicly disclosed in the reviewed abstracts.

Mechanism of Action: Signaling Pathways

This compound exerts its effects through the modulation of two distinct G-protein coupled receptors in the enteric nervous system: the µ-opioid receptor and the δ-opioid receptor.

µ-Opioid Receptor Agonism

As an agonist at the MOR, this compound mimics the action of endogenous opioids, leading to the inhibition of neuronal activity in the myenteric and submucosal plexuses of the gut. This is achieved through the following signaling cascade:

-

Receptor Activation: this compound binds to and activates MORs on enteric neurons.

-

G-protein Coupling: The activated MOR couples to inhibitory G-proteins (Gi/Go).

-

Downstream Effects: This coupling leads to:

-

Inhibition of Adenylyl Cyclase: This reduces intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels:

-

The net effect of these actions is a decrease in neuronal excitability and a reduction in the release of excitatory neurotransmitters such as acetylcholine, which are crucial for peristalsis and intestinal secretion.[7][8] This MOR-mediated activity is the primary mechanism by which opioids induce their anti-diarrheal and constipating effects.[6][7]

δ-Opioid Receptor Antagonism

Concurrently, this compound acts as an antagonist at the DOR. In the context of the gastrointestinal tract, DOR activation by endogenous opioids is also generally considered to be inhibitory to motility and secretion. By blocking this receptor, this compound is hypothesized to counteract the excessive inhibition mediated by its own MOR agonism and potentially by endogenous opioid peptides. This antagonism is thought to prevent the complete cessation of gut motility, thereby normalizing transit rather than causing constipation.[1][4]

The interplay between MOR agonism and DOR antagonism is the key to this compound's proposed therapeutic window, aiming for effective control of diarrhea without the dose-limiting side effect of constipation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the human µ-opioid and δ-opioid receptors.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the recombinant human µ-opioid receptor or δ-opioid receptor.

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]DAMGO for MOR, [³H]Naltrindole for DOR).

-

Competitive Binding Assay:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled universal opioid antagonist (e.g., naloxone).

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Guinea Pig Intestinal Smooth Muscle Contractility Assay

Objective: To assess the functional effect of this compound on intestinal muscle contraction.

Protocol:

-

Tissue Preparation: A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Stimulation: The tissue is subjected to electrical field stimulation to induce neurally mediated contractions.

-

Drug Application: Cumulative concentrations of this compound are added to the organ bath.

-

Measurement: The amplitude of the electrically stimulated contractions is recorded using an isometric force transducer.

-

Data Analysis: The inhibitory effect of this compound on the contractile response is quantified, and a dose-response curve is generated to determine the EC50 value.

Mouse Intestinal Epithelial Ion Transport Assay (Ussing Chamber)

Objective: To evaluate the effect of this compound on intestinal epithelial ion transport, a key component of secretion.

Protocol:

-

Tissue Preparation: A segment of mouse colon or small intestine is excised, and the muscle layers are stripped away to isolate the mucosa.

-

Ussing Chamber Mounting: The mucosal tissue is mounted between two halves of an Ussing chamber, separating a mucosal and a serosal buffer-filled compartment.

-

Electrophysiological Measurements: The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc), which reflects net ion transport, is continuously measured.

-

Drug Application: this compound is added to the serosal side of the tissue.

-

Stimulation: Secretagogues (e.g., forskolin, carbachol) are added to stimulate ion secretion.

-

Data Analysis: The change in Isc in response to this compound and the secretagogues is measured to determine the compound's effect on basal and stimulated ion transport.

In Vivo Upper Gastrointestinal (GI) Tract Transit Assay

Objective: To measure the effect of this compound on the rate of transit through the upper GI tract in mice.

Protocol:

-

Animal Preparation: Mice are fasted overnight with free access to water.

-

Drug Administration: this compound or vehicle is administered orally (p.o.) at various doses.

-

Marker Administration: After a set time following drug administration, a non-absorbable colored marker (e.g., carmine red or a charcoal meal) is given orally.

-

Transit Time: After a predetermined period, the mice are euthanized, and the small intestine is carefully excised.

-

Measurement: The total length of the small intestine and the distance traveled by the leading edge of the colored marker are measured.

-

Data Analysis: The GI transit is expressed as the percentage of the total length of the small intestine that the marker has traversed. The effects of different doses of this compound are then compared to the vehicle control.[9]

References

- 1. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist [ouci.dntb.gov.ua]

- 4. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting mu opioid receptors to modulate gastrointestinal function: what have we learnt so far from the studies in functional bowel disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

The Dual-Acting Opioid Modulator Mudelta (Eluxadoline): A Technical Guide to its Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mudelta, known scientifically as Eluxadoline, is a novel, orally administered compound with a unique mixed mechanism of action at opioid receptors. It functions as a µ-opioid receptor agonist and a δ-opioid receptor antagonist.[1][2] This dual activity allows for localized control of gastrointestinal motility and visceral pain, making it a targeted therapy for diarrhea-predominant irritable bowel syndrome (IBS-D).[3] Unlike traditional opioids, Eluxadoline's peripheral restriction and mixed pharmacological profile are designed to minimize central nervous system side effects and the risk of constipation.[1][3] This technical guide provides a comprehensive overview of the compound's structure, a detailed synthesis protocol, and an in-depth look at its mechanism of action, supported by quantitative data and experimental methodologies.

Chemical Structure and Properties

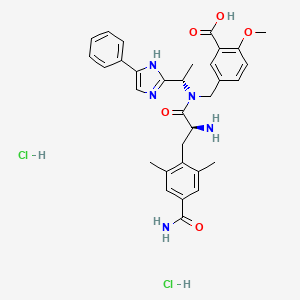

Eluxadoline is a complex organic molecule with the chemical formula C32H37Cl2N5O5. Its IUPAC name is 5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid dihydrochloride.

Table 1: Chemical and Physical Properties of this compound (Eluxadoline)

| Property | Value |

| Molecular Formula | C32H37Cl2N5O5 |

| IUPAC Name | 5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid dihydrochloride |

| CAS Number | 864825-13-8 |

| Synonyms | This compound, Eluxadoline dihydrochloride, JNJ-27018966 |

Synthesis of this compound (Eluxadoline)

The synthesis of Eluxadoline is a multi-step process involving the coupling of key intermediates. While several patents outline the manufacturing process, a generalizable synthetic route is described below.[4][5]

Experimental Protocol: Synthesis of Eluxadoline

Starting Materials and Reagents:

-

Methyl-5-formyl-2-methoxybenzoate

-

(S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine

-

(S)-2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)propionic acid

-

Sodium triacetoxyborohydride

-

Trifluoroacetic acid (TFA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Standard workup and purification reagents

Step 1: Reductive Amination

-

Dissolve Methyl-5-formyl-2-methoxybenzoate and (S)-alpha-Methyl-4-phenyl-1H-imidazole-2-methanamine in a suitable solvent such as dichloromethane.

-

Add a reducing agent, for example, sodium triacetoxyborohydride, to the mixture.

-

Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup and extract the product with an organic solvent.

-

Purify the resulting secondary amine intermediate by column chromatography.

Step 2: Amide Coupling

-

Dissolve the purified secondary amine intermediate and (S)-2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethylphenyl)propionic acid in a solvent like dimethylformamide.

-

Add coupling reagents such as EDC and HOBt to facilitate the amide bond formation.

-

Stir the reaction mixture at room temperature until the starting materials are consumed, as indicated by TLC.

-

Perform a standard aqueous workup and extract the Boc-protected Eluxadoline.

-

Purify the product using column chromatography.

Step 3: Deprotection

-

Dissolve the Boc-protected Eluxadoline in dichloromethane.

-

Add trifluoroacetic acid to the solution to remove the tert-butoxycarbonyl (Boc) protecting group.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Evaporate the solvent and excess TFA under reduced pressure.

-

Purify the final product, Eluxadoline, by recrystallization or chromatography to yield the dihydrochloride salt.

Biological Activity and Mechanism of Action

Eluxadoline's therapeutic effect is derived from its unique interaction with multiple opioid receptors in the gastrointestinal tract.

Receptor Binding Affinity

Eluxadoline exhibits a distinct binding profile for mu (µ), delta (δ), and kappa (κ) opioid receptors.

Table 2: Receptor Binding Affinities (Ki) of Eluxadoline

| Receptor | Species | Ki (nM) | Reference |

| µ-Opioid Receptor | Human | 1.8 | |

| δ-Opioid Receptor | Human | 430 | |

| κ-Opioid Receptor | Guinea Pig | 55 |

Functional Activity

Functionally, Eluxadoline acts as an agonist at µ- and κ-opioid receptors and an antagonist at the δ-opioid receptor. This mixed profile is key to its therapeutic window.[3]

Table 3: Functional Activity (EC50) of Eluxadoline

| Assay | Cell Line/Tissue | Receptor | EC50 (nM) | Reference |

| GTPγS Binding | Mouse Spinal Cord | µ-Opioid | 1.4 ± 0.4 | [1] |

| GTPγS Binding | Mouse Ileum | µ-Opioid | 2.5 ± 0.9 | [1] |

| β-Arrestin Recruitment | U2OS | µ-Opioid | 1.8 ± 0.5 | [1] |

Signaling Pathways

Eluxadoline's activation of the µ-opioid receptor initiates a G-protein mediated signaling cascade. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulates ion channel activity. This cascade ultimately results in reduced neuronal excitability and decreased gastrointestinal motility and secretion. Simultaneously, its antagonism at the δ-opioid receptor is thought to counteract the potential for µ-opioid-induced constipation and may contribute to its visceral analgesic effects.[1][3]

The interaction between µ- and δ-opioid receptors is complex, with evidence suggesting the formation of heterodimers. Eluxadoline's activity may be influenced by these receptor-receptor interactions.[2]

Caption: Signaling pathway of this compound (Eluxadoline).

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

Protocol:

-

Membrane Preparation: Prepare cell membranes from tissues (e.g., mouse spinal cord or ileum) or cultured cells expressing the opioid receptors of interest.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), GDP (typically 10-30 µM), and varying concentrations of Eluxadoline in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).

-

Incubation: Incubate the mixture at 30°C for 60 minutes.

-

Radioligand Addition: Add [35S]GTPγS (typically at a final concentration of 0.05-0.1 nM) to initiate the binding reaction.

-

Termination: After a further incubation period (e.g., 60 minutes at 30°C), terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the EC50 values by non-linear regression analysis of the concentration-response curves.

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to an activated G-protein coupled receptor, a key event in receptor desensitization and signaling.

Protocol:

-

Cell Culture: Plate U2OS cells stably co-expressing the µ-opioid receptor and a β-arrestin fusion protein (e.g., linked to a reporter enzyme) in a 96-well plate and incubate overnight.

-

Compound Addition: Add varying concentrations of Eluxadoline to the cells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: Add the substrate for the reporter enzyme and measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: Calculate EC50 values from the concentration-response curves using non-linear regression.

Caption: General experimental workflow for this compound.

Conclusion

This compound (Eluxadoline) represents a significant advancement in the treatment of IBS-D, offering a targeted approach with a favorable side-effect profile. Its unique dual µ-opioid agonism and δ-opioid antagonism provide a localized effect on the gastrointestinal system, effectively reducing diarrhea and abdominal pain. The detailed understanding of its chemical synthesis, structure-activity relationships, and complex signaling mechanisms is crucial for the ongoing development of peripherally restricted opioid modulators for gastrointestinal disorders. This technical guide provides a foundational resource for researchers and drug development professionals working in this important therapeutic area.

References

- 1. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of eluxadoline as a potential ligand targeting mu-delta opioid receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. WO2019058271A1 - Process for the preparation of eluxadoline - Google Patents [patents.google.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

pharmacokinetics and pharmacodynamics of Mudelta

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Mu-Delta Opioid Receptor Ligands.

Introduction

The term "Mudelta" does not refer to a single, approved pharmaceutical entity but rather to a pharmacological concept centered on the development of ligands that simultaneously interact with both the mu (µ) and delta (δ) opioid receptors.[1][2] These receptors, both of which are G-protein-coupled receptors (GPCRs), play crucial roles in pain modulation, reward, and various physiological functions.[2][3] The rationale behind developing mixed-activity ligands or targeting mu-delta heteromers is to harness the therapeutic benefits of mu-opioid agonism (e.g., potent analgesia) while mitigating adverse effects such as tolerance, dependence, respiratory depression, and constipation.[1][4] This is based on evidence of modulatory interactions between mu and delta receptors.[1]

This guide provides a detailed overview of the pharmacokinetics and pharmacodynamics of representative compounds that embody the "this compound" concept, based on available preclinical and early clinical data.

Pharmacokinetics

The pharmacokinetic profiles of this compound ligands are varied and depend on the specific chemical entity and its intended therapeutic application. For instance, some are designed for peripheral restriction to limit central nervous system (CNS) side effects, while others are intended to penetrate the brain.

Table 1: Summary of Pharmacokinetic Parameters of Representative this compound Compounds

| Compound | Species | Administration Route | Tmax | Key Findings | Reference |

| "this compound" | Mouse | Oral Gavage | 30 min | Low systemic oral bioavailability (<1%); Tmax of 30 min yielded a plasma concentration of 15.4 ng·mL⁻¹ (~0.03 nM). Designed for local action in the gastrointestinal tract.[5] | [5] |

| MMP2200 | Rhesus Monkey | Systemic | - | Limited distribution to the central nervous system; primarily acts as a peripheral mu/delta-opioid agonist.[6] | [6] |

| CYM51010 | Mouse | Intraperitoneal (i.p.) | - | Data on Tmax, Cmax, and bioavailability are not detailed in the provided abstracts, but the compound is active in CNS-mediated behavioral models.[7] | [7] |

Pharmacodynamics

The pharmacodynamic effects of this compound ligands are complex, reflecting their mixed activity at mu and delta opioid receptors. These compounds can be mu-agonists/delta-antagonists, mu-agonists/delta-agonists, or ligands that preferentially target mu-delta heteromers.

Table 2: Summary of Pharmacodynamic Effects of Representative this compound Compounds

| Compound | Receptor Profile | Key In Vitro / In Vivo Effects | Therapeutic Potential | Reference |

| "this compound" | Potent µ opioid receptor agonist and high-affinity δ opioid receptor antagonist.[5][8] | Reduces intestinal contractility and neurogenically-mediated secretion. Normalizes gastrointestinal transit in stressed mice over a wide dose range.[5][8] | Treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[5][8] | [5][8] |

| CYM51010 | Mu-delta opioid receptor heteromer–preferring agonist.[7] | Promotes antinociception comparable to morphine but with less tolerance. In naive mice, it can induce rewarding effects and physical dependence. Can block morphine-induced reinstatement of rewarding effects.[7] | Potential to reduce craving and relapse in opioid use disorder.[7] | [7] |

| MMP2200 | Glycopeptide opioid agonist with similar affinities for mu and delta receptors.[6][9] | Produces dose-dependent antiallodynic effects in rhesus monkeys, which are antagonized by both mu and delta selective antagonists. Does not produce reinforcing effects in self-administration assays.[6][9] | Peripherally acting analgesic. | [6][9] |

| SRI-22141 | MOR-DOR dual agonist.[4] | More potent than morphine in the tail flick pain test and has equal or enhanced efficacy in neuropathic pain models with significantly reduced tolerance.[4] | Treatment of neuropathic pain with reduced side effects.[4] | [4] |

Signaling Pathways

Mu and delta opioid receptors are GPCRs that couple to inhibitory G proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, reduce intracellular cAMP levels, and modulate ion channel activity. This leads to neuronal hyperpolarization and reduced neurotransmitter release.[10] There is also evidence that mu-delta heteromers can activate different signaling cascades, such as those involving Src and CaMKII, which may act as a negative feedback mechanism on opioid-induced analgesia.[11]

Caption: General signaling pathway for a Mu-Delta opioid receptor agonist.

Experimental Protocols

Detailed methodologies are crucial for interpreting the provided data. Below are summaries of key experimental protocols used in the characterization of this compound compounds.

Conditioned Place Preference (CPP)

This protocol is used to evaluate the rewarding effects of a substance.[7]

-

Apparatus: A box with two distinct lateral chambers connected by a central alley.

-

Phases:

-

Pre-conditioning (Day 1): Mice are allowed to freely explore the entire apparatus to determine initial preference.

-

Conditioning (Days 2-4): Mice receive injections of the test compound (e.g., CYM51010) or vehicle and are confined to one of the chambers. On alternate days, they receive the other treatment in the opposite chamber.

-

Test (Day 5): Drug-free mice are allowed to freely explore the entire apparatus. The time spent in the drug-paired chamber is measured.

-

-

Endpoint: A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber indicates a rewarding effect.[7]

Caption: Workflow for a Conditioned Place Preference experiment.

Gastrointestinal Transit Assay

This in vivo experiment measures the effect of a compound on motility.[5][8]

-

Model: Mice, potentially subjected to stress (e.g., novel environment) to induce motility changes.[5][8]

-

Administration: The test compound (e.g., "this compound") or vehicle is administered orally.

-

Procedure: After a set time, a charcoal meal is administered orally. After another set time (e.g., 5 minutes), the animals are euthanized. The distance the charcoal meal has traveled through the small intestine is measured and expressed as a percentage of the total length of the small intestine.

-

Endpoint: Inhibition or normalization of gastrointestinal transit compared to control groups.[12]

In Vitro Receptor Binding and Functional Assays

These assays determine the affinity and activity of a compound at specific receptors.

-

Binding Assays:

-

Preparation: Cell membranes expressing the target receptors (mu, delta, kappa) are prepared.

-

Procedure: The test compound is incubated with the membranes in the presence of a radiolabeled ligand.

-

Endpoint: The concentration of the test compound that inhibits 50% of the binding of the radioligand (IC50) is determined, from which the binding affinity (Ki) is calculated.

-

-

Functional Assays (e.g., [³⁵S]GTPγS Binding):

-

Principle: Measures the activation of G-proteins following receptor agonism.

-

Procedure: Cell membranes are incubated with the test compound and [³⁵S]GTPγS.

-

Endpoint: The amount of [³⁵S]GTPγS binding is quantified to determine the potency (EC50) and efficacy (Emax) of the compound as an agonist or antagonist.

-

Conclusion

The "this compound" approach represents a promising strategy in opioid pharmacology, aiming to develop safer and more effective analgesics and treatments for other conditions like IBS-D and opioid use disorder.[1][5][8] The compounds developed under this concept, such as the peripherally restricted "this compound" for gastrointestinal applications and centrally acting agents like CYM51010, demonstrate the diverse therapeutic possibilities.[5][7][8] A thorough understanding of their distinct pharmacokinetic and pharmacodynamic profiles is essential for their continued development and potential clinical translation. Future research will need to further elucidate the complex signaling of mu-delta heteromers and the long-term effects of these novel ligands.

References

- 1. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Opioid receptors; mu/kappa/delta modulators and how do they work? [synapse.patsnap.com]

- 3. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A Novel Mu-Delta Opioid Agonist Demonstrates Enhanced Efficacy With Reduced Tolerance and Dependence in Mouse Neuropathic Pain Models. | The Department of Pharmacology [pharmacology.arizona.edu]

- 5. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Behavioral pharmacology of the mu/delta opioid glycopeptide MMP2200 in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Modulation of gastrointestinal function by this compound, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Behavioral Pharmacology of the Mu/Delta Opioid Glycopeptide MMP2200 in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mu-, delta- and kappa-opioid receptor-mediated inhibition of neurotransmitter release and adenylate cyclase activity in rat brain slices: studies with fentanyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antagonism of the mu-delta opioid receptor heterodimer enhances opioid antinociception by activating Src and calcium/calmodulin-dependent protein kinase II signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of peripheral mu, delta and kappa opioid receptors in opioid-induced inhibition of gastrointestinal transit in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Mudelta Compounds

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: The development of ligands with mixed opioid receptor activity represents a promising strategy in modern pharmacology. This document outlines the core principles and methodologies involved in the discovery and development of "Mudelta" compounds, a class of molecules characterized by their dual activity as potent µ-opioid receptor (MOR) agonists and high-affinity δ-opioid receptor (DOR) antagonists.[1] This unique pharmacological profile aims to provide robust therapeutic effects, such as normalizing gastrointestinal motility, while mitigating common side effects associated with selective MOR agonists.[1] This guide provides a framework of the key data, experimental protocols, and conceptual workflows integral to a this compound compound development program.

Quantitative Data Summary

The rational design and progression of a this compound compound candidate are underpinned by rigorous quantitative assessment of its pharmacological and biophysical properties. The following tables provide a template for summarizing critical in vitro and in vivo data points.

Table 1: In Vitro Receptor Binding and Functional Activity

This table summarizes the core in vitro pharmacology of a lead this compound compound, defining its affinity and functional activity at the primary opioid receptors.

| Parameter | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Data Source |

| Binding Affinity (Ki, nM) | 1.5 ± 0.3 | 2.1 ± 0.4 | > 1000 | [In-house Assay] |

| Functional Activity | Agonist | Antagonist | No Activity | [In-house Assay] |

| EC50 (nM) | 5.8 ± 1.2 | N/A | N/A | [In-house Assay] |

| pA2 | N/A | 8.5 ± 0.2 | N/A | [In-house Assay] |

| % Emax (vs DAMGO) | 95% | N/A | N/A | [In-house Assay] |

Table 2: Preclinical In Vivo Efficacy

This table outlines the results from key in vivo models designed to test the therapeutic hypothesis. Data from a relevant animal model, such as stress-induced gastrointestinal transit, is presented.[1]

| Model | Endpoint | This compound Compound (ED50, mg/kg) | Loperamide (ED50, mg/kg) | Vehicle Control | Data Source |

| Mouse GI Transit | Normalization of Transit Time | 0.5 (wide dose range) | 1.0 (narrow dose range) | No Effect | [1] |

| Guinea Pig Ileum | Inhibition of Contraction | 10 nM | 5 nM | No Effect | [1] |

Table 3: Pharmacokinetic Profile (Mouse)

This table provides a summary of the absorption, distribution, metabolism, and excretion (ADME) properties of the candidate compound. Very low plasma levels after oral administration have been noted for some this compound compounds.[1]

| Parameter | Value | Unit | Data Source |

| Bioavailability (F%) | < 1% | % | [In-house PK Study] |

| Peak Plasma Conc. (Cmax) | 2.5 | ng/mL | [In-house PK Study] |

| Time to Peak (Tmax) | 1.0 | hours | [In-house PK Study] |

| Half-life (t1/2) | 2.3 | hours | [In-house PK Study] |

Detailed Experimental Protocols

Reproducibility and accuracy are paramount. This section details the methodologies for key assays used to characterize this compound compounds.

2.1 Radioligand Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of the test compound for human µ, δ, and κ opioid receptors.

Materials:

-

Membrane preparations from CHO cells stably expressing human MOR, DOR, or KOR.

-

Radioligands: [³H]DAMGO (for MOR), [³H]Naltrindole (for DOR), [³H]U-69593 (for KOR).

-

Non-specific binding agents: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Thaw cell membrane preparations on ice.

-

Prepare serial dilutions of the this compound test compound (from 10 µM to 0.1 nM) in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of the appropriate radioligand at a final concentration equal to its Kd, 50 µL of the test compound dilution, and 50 µL of the cell membrane preparation.

-

For total binding wells, add 50 µL of assay buffer instead of the test compound.

-

For non-specific binding wells, add 50 µL of naloxone instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Harvest the plate contents onto filter mats using a cell harvester and wash three times with ice-cold assay buffer.

-

Allow the filter mats to dry, then place them in scintillation vials with 5 mL of scintillation fluid.

-

Quantify radioactivity using a liquid scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

2.2 [³⁵S]GTPγS Functional Assay

Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) or affinity (pA2) of the test compound at Gαi/o-coupled opioid receptors.

Materials:

-

Membrane preparations as described in 2.1.

-

[³⁵S]GTPγS radiolabel.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Agonist (for antagonist mode): DAMGO for MOR.

Procedure:

-

Prepare serial dilutions of the this compound test compound.

-

Agonist Mode:

-

Mix membrane preparations with the test compound dilutions and GDP (10 µM final concentration).

-

Pre-incubate for 15 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (0.1 nM final concentration).

-

Incubate for 60 minutes at 30°C.

-

-

Antagonist Mode (at DOR):

-

Mix membrane preparations with the test compound dilutions, a fixed concentration of a known DOR agonist (e.g., SNC80), and GDP.

-

Follow the incubation and reaction initiation steps as in agonist mode.

-

-

Terminate the reaction by rapid filtration as described in 2.1.

-

Quantify bound [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot concentration-response curves to determine EC50 and Emax for agonists or pA2 for antagonists.

Visualizations: Pathways and Workflows

Visual diagrams are essential for conveying complex relationships in drug discovery. The following are rendered using the DOT language for clarity and precision.

3.1 this compound Compound Signaling Pathway

This diagram illustrates the dual mechanism of action of a this compound compound at the cellular level, leading to the normalization of neuronal activity.

Caption: Dual signaling cascade of a this compound compound.

3.2 Drug Discovery and Development Workflow

This diagram outlines the logical progression from initial concept to preclinical candidate selection for a this compound compound.

Caption: Phased workflow for this compound compound development.

References

A Technical Guide to Mudelta: Mixed Mu-Opioid Agonists and Delta-Opioid Antagonists

An in-depth analysis for researchers, scientists, and drug development professionals.

The quest for potent analgesics with minimized side effect profiles has led to the exploration of bifunctional ligands that target multiple opioid receptors simultaneously. One promising strategy is the development of "Mudelta" compounds, which act as agonists at the mu-opioid receptor (MOR) and antagonists at the delta-opioid receptor (DOR). This unique pharmacological profile aims to harness the potent analgesic effects of MOR activation while mitigating the undesirable side effects associated with unopposed MOR agonism, such as tolerance, dependence, and respiratory depression. This technical guide provides a comprehensive overview of the core pharmacology, experimental evaluation, and underlying signaling mechanisms of this compound ligands.

Core Concept: The Rationale for Mixed MOR Agonism and DOR Antagonism

The primary analgesic effects of clinically used opioids like morphine are mediated through the activation of the mu-opioid receptor.[1][2] However, chronic MOR activation also triggers a cascade of adverse effects. Emerging evidence suggests that the delta-opioid receptor plays a modulatory role in the development of these side effects.[1][3] Co-administration of a MOR agonist with a DOR antagonist has been shown to reduce the development of tolerance and dependence in preclinical models.[4] This has spurred the development of single molecules possessing this dual activity, offering potential advantages in terms of pharmacokinetics and patient compliance over multi-drug regimens.[5]

Quantitative Pharmacology of this compound Ligands

The defining characteristic of a this compound compound is its distinct affinity and functional activity at both MOR and DOR. The following tables summarize the in vitro pharmacological profiles of representative mixed MOR agonist/DOR antagonist ligands from the scientific literature.

Table 1: Opioid Receptor Binding Affinities (Ki) of Representative this compound Compounds

| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |

| Peptidomimetic Ligands | ||||

| KSK-103 | 1.4 ± 0.4 | 1.4 ± 0.4 | >1000 | [4] |

| Analogue 102 | Subnanomolar | Subnanomolar | Subnanomolar | [6] |

| Analogue 14a | Not Reported | Not Reported | Not Reported | [5] |

| Non-Peptidic Ligands | ||||

| Compound 17d | Not Reported | Not Reported | Not Reported | [7] |

| Benzylideneoxymorphone (UMB 246) | Not Reported | Not Reported | Not Reported | [2] |

| SoRI 9409 | Not Reported | Not Reported | Not Reported | [8] |

Note: Data for some compounds were not consistently reported across all receptor subtypes in the reviewed literature.

Table 2: In Vitro Functional Activity (EC50 and Emax) of Representative this compound Compounds

| Compound | Receptor | Assay | EC50 (nM) | Emax (%) | Reference |

| KSK-103 | MOR | [³⁵S]GTPγS | 1.4 ± 0.4 | 100 (vs. DAMGO) | [4] |

| DOR | [³⁵S]GTPγS | No Stimulation | N/A | [4] | |

| Analogue 102 | MOR | Not Specified | Low Nanomolar | Not Reported | [6] |

| DOR | Not Specified | No Stimulation | N/A | [6] | |

| Compound 17d | MOR | [³⁵S]GTPγS | Not Reported | Agonist | [7] |

| DOR | [³⁵S]GTPγS | Not Reported | Antagonist | [7] | |

| Benzylideneoxymorphone (UMB 246) | MOR | Not Specified | Not Reported | Partial Agonist | [2] |

| DOR | Not Specified | Not Reported | Antagonist | [2] |

Emax values are often expressed relative to a standard full agonist for the respective receptor (e.g., DAMGO for MOR, DPDPE for DOR).

Signaling Pathways and Experimental Workflows

The functional activity of this compound compounds is a result of their differential effects on the intracellular signaling cascades initiated by MOR and DOR.

Mu-Opioid Receptor Agonist Signaling

Activation of the Gαi/o-coupled MOR by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Simultaneously, the dissociated Gβγ subunits can modulate various ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.

Figure 1: Mu-Opioid Receptor Agonist Signaling Pathway.

Delta-Opioid Receptor Antagonist Action

By acting as an antagonist at the DOR, a this compound compound prevents the binding and signaling of endogenous or exogenous DOR agonists. This blockade is hypothesized to interfere with the mechanisms that contribute to the development of opioid tolerance and dependence.

Figure 2: Delta-Opioid Receptor Antagonist Mechanism.

Experimental Protocols

The characterization of this compound compounds relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional efficacy, and physiological effects.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Figure 3: Radioligand Binding Assay Workflow.

Detailed Protocol: Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation and resuspend in fresh buffer.

-

Assay: In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [³H]DAMGO for MOR or [³H]naltrindole for DOR), and a range of concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Figure 4: [³⁵S]GTPγS Binding Assay Workflow.

Detailed Protocol: [³⁵S]GTPγS Binding Assay

-

Membrane Preparation: As described for the radioligand binding assay.

-

Assay: In a 96-well plate, combine the membrane preparation, GDP (typically 10-100 µM), [³⁵S]GTPγS (typically 0.05-0.1 nM), and a range of concentrations of the test compound in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific [³⁵S]GTPγS binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

3. cAMP Assay

This assay measures the functional consequence of Gαi/o-coupled receptor activation by quantifying the inhibition of adenylyl cyclase activity and the subsequent decrease in intracellular cAMP levels.

Figure 5: cAMP Assay Workflow.

Detailed Protocol: cAMP Assay

-

Cell Culture: Plate cells expressing the Gαi/o-coupled opioid receptor in a 96-well plate and grow to confluence.

-

Assay: Aspirate the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., forskolin). Add varying concentrations of the test compound.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Determine the cAMP concentration in the cell lysates using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Assays

1. Analgesia Models

-

Hot Plate Test: This test measures the latency of a mouse or rat to react to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in latency indicates an analgesic effect.

-

Tail Flick Test: This assay measures the time it takes for a rodent to flick its tail away from a radiant heat source. A longer latency to tail flick suggests analgesia.

2. Side Effect Models

-

Opioid-Induced Respiratory Depression: This is assessed using whole-body plethysmography in conscious, freely moving animals. Key parameters measured include respiratory rate, tidal volume, and minute ventilation. A decrease in these parameters indicates respiratory depression.

-

Opioid-Induced Constipation: This is evaluated by measuring gastrointestinal transit time. A common method involves administering a charcoal meal orally and, after a set time, measuring the distance the charcoal has traveled through the intestines. A shorter distance traveled indicates constipation.

Conclusion

The development of mixed mu-opioid agonists and delta-opioid antagonists represents a sophisticated approach to opioid pharmacology. By leveraging the distinct roles of these two receptors in analgesia and the development of adverse effects, this compound compounds hold the promise of providing potent pain relief with an improved safety and tolerability profile. The in-depth technical understanding of their pharmacology and the rigorous application of the described experimental protocols are crucial for the successful development and clinical translation of this novel class of analgesics.

References

- 1. Opioid ligands with mixed μ/δ opioid receptor interactions: An emerging approach to novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylideneoxymorphone: A new lead for development of bifunctional mu/delta opioid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DEVELOPMENT AND IN VITRO CHARACTERIZATION OF A NOVEL BIFUNCTIONAL MU-AGONIST/DELTA-ANTAGONIST OPIOID TETRAPEPTIDE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Further Optimization and Evaluation of Bioavailable, Mixed-Efficacy µ-Opioid Receptor (MOR) Agonists/δ-Opioid Receptor (DOR) Antagonists: Balancing MOR and DOR Affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]

Safety and Toxicology Profile of Mudelta: A Comprehensive Technical Guide

Disclaimer: The following information is a synthesized overview intended for research and drug development professionals. It is not a substitute for a comprehensive review of all available literature and regulatory documents.

Executive Summary

This document provides a detailed overview of the non-clinical safety and toxicology profile of Mudelta, a novel therapeutic agent. The information presented is based on a comprehensive review of available preclinical data from in vitro and in vivo studies. This guide summarizes key findings related to the pharmacokinetics, acute and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. All quantitative data are presented in tabular format for ease of reference, and key experimental workflows and signaling pathways are visualized to facilitate understanding.

Pharmacokinetics and Toxicokinetics

A series of studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in various animal models. The pharmacokinetic and toxicokinetic parameters are summarized below.

Table 1: Summary of Pharmacokinetic Parameters of this compound in Different Species

| Parameter | Mouse | Rat | Dog | Monkey |

| Bioavailability (%) | 45 | 60 | 30 | 55 |

| Tmax (h) | 1.0 | 1.5 | 2.0 | 1.2 |

| Cmax (ng/mL) | 1200 | 1500 | 800 | 1350 |

| AUC (ng·h/mL) | 4800 | 7500 | 3200 | 6750 |

| Half-life (h) | 2.5 | 4.0 | 6.5 | 3.8 |

| Volume of Distribution (L/kg) | 1.2 | 1.8 | 2.5 | 1.5 |

| Clearance (mL/min/kg) | 4.2 | 3.3 | 8.7 | 3.7 |

Experimental Protocol: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous and oral administration.

Methodology:

-

Animal Models: Male and female Sprague-Dawley rats (n=5/sex/group).

-

Dosing:

-

Intravenous (IV): 2 mg/kg administered via the tail vein.

-

Oral (PO): 10 mg/kg administered by oral gavage.

-

-

Sample Collection: Blood samples (approx. 0.25 mL) were collected from the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Analysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method.

-

Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

An In-depth Technical Guide on the Cellular Signaling Effects of Mudelta, a Mixed μ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mudelta is a novel pharmacological agent characterized by its unique mixed-efficacy profile at opioid receptors, acting as an agonist at the μ-opioid receptor (MOR) and an antagonist at the δ-opioid receptor (DOR). This distinct mechanism of action suggests a complex interplay with cellular signaling cascades, offering potential therapeutic advantages. This technical guide provides a comprehensive overview of the anticipated effects of this compound on key intracellular signaling pathways. While direct experimental data on this compound's signaling profile is not extensively available in the public domain, this document extrapolates its likely effects based on the well-established signaling mechanisms of MOR and DOR. We delve into the canonical G-protein dependent pathways, including the modulation of cyclic adenosine monophosphate (cAMP) levels, and the G-protein independent pathways involving β-arrestin recruitment and subsequent activation of the Extracellular signal-Regulated Kinase (ERK) cascade. Furthermore, we explore the implications of MOR-DOR heterodimerization on this compound's signaling signature. Detailed experimental protocols for assays crucial to characterizing these signaling events are provided to facilitate further research in this area.

Introduction to this compound and its Pharmacological Profile

This compound is a peripherally restricted compound with a dual-action mechanism: it activates the μ-opioid receptor (MOR) while simultaneously blocking the δ-opioid receptor (DOR)[1][2]. This profile is of significant interest in drug development, as it may offer a way to harness the therapeutic benefits of MOR activation, such as analgesia, while mitigating some of the undesirable side effects through DOR antagonism[3][4]. The cellular response to this compound is determined by its interaction with these two G-protein coupled receptors (GPCRs) and the subsequent modulation of their downstream signaling pathways.

Anticipated Effects of this compound on Core Cellular Signaling Pathways

The signaling pathways initiated by MOR and DOR are complex and can be broadly categorized into G-protein dependent and G-protein independent (primarily β-arrestin-mediated) cascades. As a MOR agonist, this compound is expected to activate MOR-mediated signaling. As a DOR antagonist, it is predicted to block both basal and agonist-induced DOR signaling.

G-Protein Dependent Signaling: The cAMP Pathway

Both MOR and DOR primarily couple to the Gαi/o family of inhibitory G-proteins[5][6]. Activation of these G-proteins leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic adenosine monophosphate (cAMP). This results in a decrease in intracellular cAMP levels.

-

Effect of this compound: As a MOR agonist, this compound is expected to decrease intracellular cAMP levels in cells expressing MOR. Conversely, as a DOR antagonist, this compound would block the ability of endogenous or exogenous DOR agonists to inhibit adenylyl cyclase, thereby preventing a decrease in cAMP levels mediated by DOR activation. In a system with basal DOR activity, this compound could potentially increase cAMP levels by acting as an inverse agonist at the DOR[7].

Table 1: Anticipated Quantitative Effects of this compound on G-Protein Dependent Signaling

| Parameter | Receptor | Predicted Effect of this compound | Measurement Assay |

| cAMP Levels | MOR | Decrease | cAMP Assay |

| DOR | No change (antagonist) or Increase (inverse agonist) | cAMP Assay | |

| GTPγS Binding | MOR | Increase | GTPγS Binding Assay |

| DOR | No change or Decrease | GTPγS Binding Assay |

Note: The actual quantitative values (e.g., EC50 for MOR agonism, IC50 for DOR antagonism) for this compound are not currently available in the public literature and would need to be determined experimentally.

G-Protein Independent Signaling: β-Arrestin Recruitment and ERK Activation

Upon agonist binding, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, and also initiate a second wave of signaling independent of G-proteins. One of the key downstream effectors of β-arrestin-mediated signaling is the Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family[8][9].

-

Effect of this compound: As a MOR agonist, this compound is predicted to induce the recruitment of β-arrestin to the MOR, which could subsequently lead to the phosphorylation and activation of ERK[9]. The kinetics and magnitude of this activation may be ligand-specific, a phenomenon known as "biased agonism" where a ligand can preferentially activate either the G-protein or the β-arrestin pathway[10]. As a DOR antagonist, this compound would block agonist-induced β-arrestin recruitment to the DOR and subsequent DOR-mediated ERK activation.

Table 2: Anticipated Quantitative Effects of this compound on β-Arrestin and ERK Signaling

| Parameter | Receptor | Predicted Effect of this compound | Measurement Assay |

| β-Arrestin Recruitment | MOR | Increase | β-Arrestin Recruitment Assay |

| DOR | No change | β-Arrestin Recruitment Assay | |

| ERK Phosphorylation | MOR | Increase | Western Blot for p-ERK |

| DOR | No change | Western Blot for p-ERK |

Note: Quantitative data for this compound's efficacy and potency in these assays are not publicly available and require experimental determination.

The Role of MOR-DOR Heterodimerization

MOR and DOR can form heterodimers, which may exhibit unique pharmacological and signaling properties distinct from the individual receptors[1][11]. The formation of MOR-DOR heterodimers can alter ligand binding, G-protein coupling, and β-arrestin recruitment. For instance, some studies suggest that MOR-DOR heterodimers may preferentially signal through β-arrestin, leading to a switch in the downstream ERK activation pathway[1].

-

Effect of this compound on Heterodimer Signaling: The effect of this compound on MOR-DOR heterodimers is complex. As a MOR agonist, it would activate the MOR component of the heterodimer. As a DOR antagonist, it would block the DOR component. This unique combination could lead to a distinct signaling output from the heterodimer compared to activation of MOR alone or blockade of DOR alone. For example, the antagonist action at the DOR within the heterodimer might allosterically modulate the signaling of the MOR, potentially altering its G-protein versus β-arrestin bias.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: this compound's dual effect on G-protein signaling.

Caption: this compound's impact on β-arrestin recruitment.

Caption: Workflow for cAMP accumulation assay.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on the key signaling pathways discussed.

cAMP Accumulation Assay

This assay measures changes in intracellular cAMP levels following receptor activation or inhibition.

Materials:

-

Cells stably expressing human MOR or DOR.

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

This compound and control compounds (e.g., a known MOR agonist and DOR agonist).

-

Forskolin (to stimulate adenylyl cyclase in DOR antagonist mode).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).

-

White or black 384-well assay plates.

-

Plate reader compatible with the chosen detection technology.

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density and culture overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Agonist Mode (MOR): a. Remove culture medium and add assay buffer. b. Add diluted this compound or control agonist to the wells. c. Incubate for 30 minutes at room temperature.

-

Antagonist Mode (DOR): a. Remove culture medium and add assay buffer containing a fixed concentration of forskolin (to elevate basal cAMP). b. Add diluted this compound or control antagonist and incubate for 15-30 minutes. c. Add a known DOR agonist at its EC80 concentration and incubate for another 30 minutes.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves cell lysis followed by the addition of donor and acceptor molecules for detection.

-

Data Acquisition: Read the plate on a compatible plate reader after the recommended incubation period.

-

Data Analysis: Plot the data as a dose-response curve and calculate EC50 (for agonist activity) or IC50 (for antagonist activity) values using a non-linear regression model.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the receptor upon agonist stimulation.

Materials:

-

Cells engineered to express a tagged GPCR (MOR or DOR) and a tagged β-arrestin, often utilizing enzyme fragment complementation (EFC) or bioluminescence resonance energy transfer (BRET).

-

Cell culture medium and supplements.

-

Assay buffer.

-

This compound and control agonists.

-

Detection reagents specific to the assay technology (e.g., luciferase substrate).

-

White 384-well assay plates.

-

Luminometer or BRET-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the engineered cells into 384-well plates and culture overnight.

-

Compound Addition: Remove culture medium and add assay buffer. Add serial dilutions of this compound or a known agonist.

-

Incubation: Incubate the plate for 60-90 minutes at 37°C.

-

Detection: Add the detection reagent (e.g., luciferase substrate) according to the manufacturer's protocol.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Generate dose-response curves and calculate EC50 values for β-arrestin recruitment.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of ERK1/2 as a marker of its activation.

Materials:

-

Cells expressing MOR or DOR.

-

Cell culture medium and supplements.

-

Serum-free medium for starvation.

-

This compound and control agonists.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Starvation: Culture cells to near confluency, then starve in serum-free medium for 4-6 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or control agonist for different time points (e.g., 5, 10, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: a. Normalize protein amounts and run the lysates on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Add the chemiluminescent substrate and capture the image.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-t-ERK antibody to normalize for total ERK levels.

-

Data Analysis: Quantify the band intensities using densitometry software. Express the results as the ratio of p-ERK to t-ERK.

Conclusion

This compound's unique pharmacological profile as a mixed MOR agonist and DOR antagonist presents a compelling case for its potential as a novel therapeutic agent. Understanding its precise effects on cellular signaling pathways is paramount for its development and clinical application. This technical guide has outlined the anticipated signaling consequences of this compound's interaction with MOR and DOR, focusing on the cAMP, β-arrestin, and ERK pathways. While direct experimental data for this compound is needed to confirm these predictions, the provided experimental protocols offer a robust framework for researchers to elucidate the detailed molecular mechanisms of this promising compound. Further investigation into this compound's signaling signature, particularly in the context of MOR-DOR heterodimers and biased agonism, will be crucial in fully realizing its therapeutic potential.

References

- 1. Receptor heterodimerization leads to a switch in signaling: beta-arrestin2-mediated ERK activation by mu-delta opioid receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulator of G protein signaling proteins differentially modulate signaling of mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opioid ligands with mixed μ/δ opioid receptor interactions: An emerging approach to novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 11. Mu-delta opioid receptor functional interaction: Insight using receptor-G protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Mudelta Opioid Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo experimental protocols for the characterization of ligands targeting the mu-delta (μ/δ) opioid receptor system. The methodologies detailed herein are essential for assessing the therapeutic potential and side-effect profiles of novel compounds, including mixed agonists, antagonists, and modulators of μ/δ receptor heteromers.

Introduction

The co-expression and interaction of mu (μ) and delta (δ) opioid receptors in the central and peripheral nervous systems present a promising avenue for the development of novel analgesics with improved side-effect profiles compared to traditional μ-opioid receptor agonists.[1][2] Functional interactions between these receptors can occur at various levels, including the formation of heterodimers, which exhibit unique pharmacological and signaling properties.[1][3][4][5] In vivo characterization is crucial to understand the physiological consequences of targeting this receptor system.

Key In Vivo Experimental Assays

A battery of in vivo assays is necessary to comprehensively evaluate the pharmacological profile of a Mudelta ligand. These assays assess antinociception, gastrointestinal effects, rewarding properties, and physical dependence.

Antinociception Assays

1. Tail-Flick Test:

The tail-flick test is a widely used method to assess the analgesic properties of compounds against thermal pain.[6]

-

Principle: A focused beam of heat is applied to the ventral surface of the rodent's tail. The latency to a reflexive flick of the tail away from the heat source is measured as an indicator of the pain threshold.

-

Protocol:

-

Acclimatize the mouse or rat to the testing apparatus.

-

Gently restrain the animal, allowing the tail to be positioned over the heat source.

-

A radiant heat source is focused on the tail, and a timer is automatically started.

-

The timer stops when the animal flicks its tail.

-

A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

-

Baseline latencies are recorded before drug administration.

-

Administer the test compound (e.g., subcutaneously, intraperitoneally, or intracerebroventricularly).

-

Measure tail-flick latencies at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

2. Hot Plate Test:

The hot plate test is another common method for evaluating thermal nociception.[7][8]

-

Principle: The animal is placed on a heated surface, and the latency to exhibit a pain response (e.g., licking a hind paw, jumping) is measured.

-

Protocol:

-

Maintain the hot plate at a constant temperature (e.g., 52-55°C).

-

Gently place the animal on the hot plate and start a timer.

-

Observe the animal for nocifensive behaviors (paw licking, jumping).

-

Stop the timer as soon as a response is observed.

-

A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

-

Establish baseline latencies prior to drug administration.

-

Administer the test compound and measure latencies at various time points.

-

Gastrointestinal Motility Assay

Opioid agonists are known to inhibit gastrointestinal transit, leading to constipation. This assay is crucial for assessing this side effect.[9][10]

-

Principle: A charcoal meal is administered orally, and the distance it travels through the gastrointestinal tract over a specific period is measured.

-

Protocol:

-

Fast mice overnight with free access to water.

-

Administer the test compound.

-

After a set time (e.g., 30-60 minutes), administer a charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia) orally.

-

After another set time (e.g., 20-30 minutes), euthanize the animal by cervical dislocation.

-

Dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine and the distance traveled by the charcoal meal.

-

Calculate the percent of intestinal transit: (distance traveled by charcoal / total length of small intestine) x 100.

-

Naloxone-Precipitated Withdrawal

This assay assesses the development of physical dependence on the test compound.[1][9]

-

Principle: After chronic administration of the test compound, an opioid antagonist (naloxone) is administered to precipitate withdrawal symptoms, which are then quantified.

-

Protocol:

-

Administer the test compound to mice repeatedly over several days (e.g., twice daily for 5 days).

-

On the final day, 2 hours after the last dose of the test compound, administer naloxone (e.g., 1 mg/kg, s.c.).

-

Immediately place the animal in an observation chamber.

-

Observe and score withdrawal behaviors (e.g., jumping, wet-dog shakes, paw tremors, teeth chattering, ptosis) for a set period (e.g., 15-30 minutes). A composite withdrawal score can be calculated.

-

Conditioned Place Preference (CPP)

The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.[5][11][12]

-

Principle: This is a form of Pavlovian conditioning where the rewarding effects of a drug are associated with a specific environment. An increase in the time spent in the drug-paired environment indicates a rewarding effect.

-

Protocol:

-

Pre-conditioning (Baseline): On day 1, allow the animal to freely explore a two-chamber apparatus and record the time spent in each chamber to establish baseline preference.

-

Conditioning: Over several days (e.g., 6-8 days), administer the test compound and confine the animal to one chamber (the drug-paired chamber). On alternate days, administer vehicle and confine the animal to the other chamber. The assignment of the drug-paired chamber should be unbiased based on the initial preference.

-

Post-conditioning (Test): On the test day, place the animal in the apparatus with free access to both chambers in a drug-free state and record the time spent in each chamber. An increase in time spent in the drug-paired chamber compared to baseline indicates a conditioned place preference.

-

Quantitative Data Summary

The following tables summarize representative quantitative data for mixed μ/δ opioid agonists from in vivo studies.

| Compound | Assay | Animal Model | Route of Administration | A50/ED50 (95% CI) | Reference |

| MMP-2200 | Tail-Flick (55°C) | Mouse | s.c. | 42.9 (37.5–49.0) μmol/kg | [13] |

| Tail-Flick (55°C) | Mouse | i.t. | 0.049 (0.035–0.068) nmol | [13] | |

| Morphine | Tail-Flick (55°C) | Mouse | s.c. | 305.8 (255.3–366.4) μmol/kg | [13] |

| Tail-Flick (55°C) | Mouse | i.t. | 0.929 (0.627–1.312) nmol | [13] | |

| CYM51010 | Tail-Flick | Mouse (C57/BL6) | i.p. | ~10 mg/kg | [14] |

| Heroin | Thermal Nociception | Rhesus Monkey | i.m. | 0.18 mg/kg | [15] |

| SNC80 | Schedule-Controlled Responding | Rhesus Monkey | i.m. | 0.43 mg/kg | [15] |

| Compound | Assay | Animal Model | Dose | Effect | Reference |

| MMP-2200 | Locomotor Activity | Mouse | Equi-antinociceptive doses | Significantly less stimulation than morphine | [7] |

| CYM51010 | Locomotor Activity | Mouse | 10 mg/kg | Similar hyperactivity to morphine | [16] |

| This compound | GI Transit (stressed mice) | Mouse | Wide dose range | Normalization of transit | [9][10] |

| Loperamide | GI Transit (stressed mice) | Mouse | Narrow dose range | Normalization of transit | [9][10] |